molecular formula C17H15F2N3O2 B2766355 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034327-49-4

2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2766355
CAS No.: 2034327-49-4
M. Wt: 331.323
InChI Key: BJJOMHGSIYEKHK-UHFFFAOYSA-N
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Description

This compound features a structurally complex acetamide backbone with two key substituents:

  • A 2,4-difluorophenyl group attached to the acetamide’s carbonyl carbon.
  • A 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl moiety linked to the acetamide’s nitrogen atom.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-14-4-3-12(15(19)9-14)8-17(23)20-5-6-22-11-13(10-21-22)16-2-1-7-24-16/h1-4,7,9-11H,5-6,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJOMHGSIYEKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The retrosynthetic dissection of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide reveals three primary building blocks: (i) 2,4-difluorophenylacetic acid, (ii) 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, and (iii) coupling reagents for amide bond formation. The synthesis typically follows a convergent approach, wherein the pyrazole-ethylamine intermediate is prepared separately and subsequently conjugated with the difluorophenylacetamide moiety.

Intermediate Synthesis: 2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethan-1-amine

The pyrazole-ethylamine intermediate is synthesized via a cyclocondensation reaction between furan-2-carbaldehyde and hydrazine derivatives. A representative procedure involves:

  • Hydrazine Formation : Reacting furan-2-carbaldehyde with hydrazine hydrate in ethanol under reflux to yield furan-2-yl hydrazone.
  • Cyclization : Treating the hydrazone with acetylene derivatives (e.g., propargyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) to form the pyrazole ring.
  • Amination : Introducing the ethylamine side chain via nucleophilic substitution using 2-chloroethylamine hydrochloride and triethylamine (TEA) in dimethylformamide (DMF).

Step-by-Step Preparation Methods

Synthesis of 2,4-Difluorophenylacetic Acid

2,4-Difluorophenylacetic acid is synthesized through Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride, followed by hydrolysis:

Table 1: Reaction Conditions for 2,4-Difluorophenylacetic Acid Synthesis

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Acylation Chloroacetyl chloride, AlCl₃ Dichloromethane 0–5 2 78
Hydrolysis NaOH, H₂O Ethanol/H₂O 80 4 92

The acylation step requires strict temperature control to avoid polysubstitution.

Amide Bond Formation

The final acetamide is formed via coupling 2,4-difluorophenylacetic acid with 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

  • Conditions : 0°C to room temperature, 12–16 hours.
  • Yield : 85–90%.
Mixed Anhydride Method

Reaction with isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF):

  • Conditions : −15°C, 2 hours.
  • Yield : 80–85%.

Table 2: Comparative Analysis of Coupling Methods

Method Advantages Disadvantages
EDC/HOBt High yields, minimal racemization Costly reagents
Mixed Anhydride Scalability, lower cost Sensitive to moisture

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) are less effective, yielding <50%.

Temperature and Catalysis

  • Cyclization Step : Optimal at 80°C; lower temperatures (<60°C) result in incomplete reactions.
  • Amination : Requires catalytic iodine (5 mol%) to accelerate substitution kinetics.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 2H, difluorophenyl-H), 6.60–6.40 (m, 3H, furan-H), 3.90 (t, J = 6.4 Hz, 2H, CH₂), 3.70 (s, 2H, COCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂).
  • FT-IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-F stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Scale-Up Considerations and Industrial Feasibility

Scaling the synthesis to kilogram-scale introduces challenges:

  • Exothermic Reactions : Requires jacketed reactors with cooling systems during acylation.
  • Purification : Centrifugal partition chromatography (CPC) outperforms column chromatography in throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the carbonyl group in the acetamide linkage can produce the corresponding alcohol.

Scientific Research Applications

2-(2,4-Difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes for biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the furan ring contribute to its binding affinity and specificity, while the pyrazole moiety can interact with active sites or binding pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s acetamide backbone is a common feature in bioactive molecules. Key comparisons include:

Compound Name Substituents Core Structure Notable Features Reference
Target Compound 2,4-difluorophenyl; pyrazole-furan-ethyl Acetamide Fluorination for stability; heterocyclic diversity
N-[(2,6-Difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide 2,6-difluorophenyl; pyrazole-pyridine-quinoline Acetamide Serine/threonine kinase inhibition; enhanced aromatic stacking
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Chloro; dimethylphenyl; pyrazole Acetamide Herbicidal activity (metazachlor analog)
N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide Fluorophenyl; pyrazole-hydrazone Oxoacetamide Anticancer potential via hydrazone linkage
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Fluorophenyl; imidazole-sulfinyl Acetamide Anti-inflammatory activity; sulfinyl group for chirality
Key Observations:
  • Fluorination : The 2,4-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl in ’s kinase inhibitor, suggesting positional fluorination impacts target selectivity .
  • Heterocyclic Moieties: The pyrazole-furan combination in the target compound differs from pyrazole-pyridine-quinoline () or imidazole-sulfinyl (), which are associated with kinase or cyclooxygenase inhibition, respectively.
  • Acetamide vs.

Pharmacological and Agrochemicall Implications

  • Kinase Inhibition: ’s pyrazole-quinoline acetamide exhibits serine/threonine kinase inhibition, suggesting the target compound’s pyrazole-furan system could be optimized for similar targets .
  • Herbicidal Activity : Chloroacetamide derivatives like metazachlor () highlight the role of halogenation and pyrazole substitution in weed control, though the target compound’s difluorophenyl group may reduce herbicidal potency compared to chloro analogs .
  • Metabolic Stability: Fluorinated aromatic systems (e.g., 2,4-difluorophenyl) resist oxidative metabolism better than non-fluorinated analogs, as seen in ’s L-alanine derivatives .

Q & A

Q. What synthetic routes are recommended for preparing 2-(2,4-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how are intermediates validated?

Methodological Answer:

  • Stepwise Synthesis:
    • Pyrazole Core Formation: Cyclize furan-2-carbaldehyde with hydrazine derivatives under acidic/basic conditions (e.g., HCl/EtOH) to yield 4-(furan-2-yl)-1H-pyrazole .
    • Ethylenediamine Linker: React the pyrazole with 1,2-dibromoethane in DMF using K₂CO₃ as a base to attach the ethylenediamine moiety .
    • Acetamide Coupling: Use EDC/HOBt-mediated coupling of 2-(2,4-difluorophenyl)acetic acid with the amine-functionalized intermediate in anhydrous DCM .
  • Validation: Monitor reactions via TLC (silica gel, UV detection). Confirm intermediates and final product purity (>95%) via 1H^1H/13C^{13}C-NMR (δ 6.5–8.2 ppm for aromatic protons), IR (amide I band ~1650 cm1^{-1}), and HRMS (calculated vs. observed m/z) .

Q. How can researchers verify the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Profiling:
    • NMR: Assign peaks for furan (δ 7.2–7.5 ppm), pyrazole (δ 8.1–8.3 ppm), and difluorophenyl (δ 6.8–7.1 ppm). Use 19F^{19}F-NMR to confirm fluorine environments .
    • XRD (Advanced): If crystalline, determine bond angles/lengths (e.g., C=O: ~1.23 Å, C-N: ~1.33 Å) to validate stereoelectronic effects .
  • Chromatography: HPLC (C18 column, MeCN/H₂O gradient) to assess purity. Retention time consistency (±0.1 min) indicates batch reproducibility .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Methodological Answer:

  • Analog Synthesis: Replace difluorophenyl with chlorophenyl or methoxyphenyl groups. Modify the furan ring to thiophene or pyrrole to assess electronic/steric effects .
  • Biological Screening:
    • Kinase Profiling: Use radiometric assays (e.g., 33P^{33}P-ATP incorporation) against a panel of 50+ kinases (e.g., JAK2, EGFR). IC50_{50} values <1 µM suggest high potency .
    • Cellular Models: Test in HEK293 cells transfected with target kinases. Measure phosphorylation inhibition via Western blot (e.g., p-STAT3 reduction) .

Q. How can crystallographic data resolve contradictions in reported binding modes with biological targets?

Methodological Answer:

  • Co-crystallization: Soak the compound with purified kinase domains (e.g., JAK2) in 20% PEG 3350, pH 7.4. Resolve structures at 1.8–2.2 Å resolution .
  • Docking Validation: Compare X-ray data (PDB ID) with AutoDock Vina simulations. Discrepancies >1.5 Å in ligand positioning indicate force field inaccuracies or protein flexibility .

Q. What in silico tools predict metabolic stability and toxicity profiles for this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate logP (~3.2), topological polar surface area (~85 Ų), and CYP450 inhibition (risk if >70% at 10 µM) .
  • Metabolite ID: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolite Module. Cross-validate with LC-MS/MS (Q-TOF) in hepatocyte incubations .

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